N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via a methyl group to a 1,3-oxazole ring substituted with a 5-methyl and 4-methylphenyl group. Its structure combines the sulfonamide pharmacophore—a common motif in bioactive molecules—with a lipophilic oxazole heterocycle, likely enhancing membrane permeability and target binding.
Properties
IUPAC Name |
N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-18-13-15-20(16-14-18)24-25-23(19(2)29-24)17-26(21-9-5-3-6-10-21)30(27,28)22-11-7-4-8-12-22/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWFASSZPHNFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide typically involves the reaction of 5-methyl-2-(p-tolyl)oxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Bioactivity Trends : Sulfonamide-oxadiazole hybrids () show antimicrobial activity, suggesting the target compound’s oxazole variant may share similar applications pending experimental validation.
2.3 Physicochemical Properties
- Lipophilicity : The target compound’s logP is expected to exceed analogs with polar groups (e.g., morpholine in ), aligning with its methyl/phenyl substituents.
- Melting Point : While data are absent for the target, analogs like the tellurium-containing compound in (m.p. 95–97°C) suggest that heterocycle substituents critically influence thermal stability .
Biological Activity
N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide is a complex organic compound with potential biological activity. The compound's structure includes an oxazole ring, a sulfonamide group, and a phenyl moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C24H21N5O2S
Molecular Weight: 443.5 g/mol
Structural Features
| Feature | Description |
|---|---|
| Oxazole Ring | Contributes to biological activity and stability. |
| Sulfonamide Group | Known for antibacterial properties. |
| Phenyl Moiety | Enhances lipophilicity and receptor binding. |
The biological activity of this compound may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: Interaction with cellular receptors can lead to altered signaling pathways, influencing cell behavior.
- Gene Expression Regulation: The compound might affect the expression of genes related to various biological functions.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. A study on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties due to its sulfonamide group.
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of this compound. Sulfonamides are known to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell migration. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies: In vitro assays have shown that related oxazole-containing compounds exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
- Animal Models: Preclinical studies using animal models have reported that compounds with similar structures demonstrate reduced tumor growth and improved survival rates in cancer-bearing subjects.
- Comparative Analysis: A comparative study indicated that this compound has a higher efficacy than some existing sulfonamide drugs in inhibiting specific bacterial strains.
Q & A
Q. What are the recommended synthetic routes for N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step procedure involving: (i) Formation of the oxazole ring through cyclization of a β-ketoamide precursor under dehydrating conditions (e.g., POCl₃ or PPA) . (ii) Sulfonylation of the oxazole-methyl intermediate using benzenesulfonyl chloride in anhydrous pyridine or DMF, with strict temperature control (0–5°C) to minimize side reactions . (iii) Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometric ratios of sulfonyl chloride to amine intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration (e.g., methyl groups on oxazole and benzene rings) and sulfonamide linkage .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .
Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., SphK1 kinase assays) .
Advanced Research Questions
Q. How can computational methods be applied to predict structure-activity relationships (SAR) for this sulfonamide derivative?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or carbonic anhydrase IX) based on sulfonamide’s hydrogen-bonding motifs .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with biological activity data from screening assays .
- MD Simulations : Assess binding stability in aqueous environments (GROMACS/AMBER) to identify critical residues for interaction .
Q. How can contradictory data from biological assays (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for improving the compound’s solubility and bioavailability without compromising activity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the sulfonamide nitrogen or oxazole methyl .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
